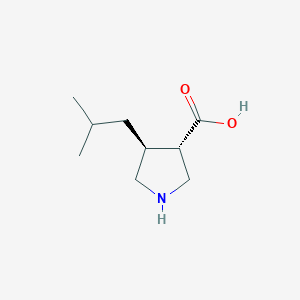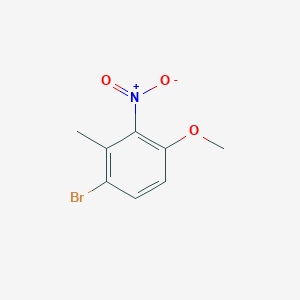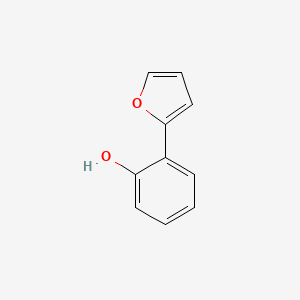
2-(呋喃-2-基)苯酚
描述
2-(Furan-2-YL)phenol is an organic compound that features a phenol group attached to a furan ring This compound is of significant interest due to its unique chemical structure, which combines the aromatic properties of both phenol and furan
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Intramolecular Oxidative C–O Bond Formation: One of the methods to synthesize 2-(Furan-2-YL)phenol involves the palladium-catalyzed intramolecular oxidative C–O bond formation.
Silver-Catalyzed Reaction of Alk-1-ynyl-Oxiranes: Another method involves the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.
Industrial Production Methods: While specific industrial production methods for 2-(Furan-2-YL)phenol are not extensively documented, the general approach involves the use of biomass-derived furan platform chemicals. These methods emphasize the sustainable production of furan derivatives from renewable resources .
Types of Reactions:
Oxidation: 2-(Furan-2-YL)phenol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the phenol and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Various substituted phenol and furan compounds.
科学研究应用
2-(Furan-2-YL)phenol has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-(Furan-2-YL)phenol is related to the formation of high-density hydrogen bonding among repeating units . This compound is designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin, which intrinsically has dual hydrogen bond networks .
Mode of Action
2-(Furan-2-YL)phenol interacts with its targets through the formation of high-density hydrogen bonding . This interaction results in the creation of epoxy resin with dual hydrogen bond networks and a dynamic imine structure .
Biochemical Pathways
The compound’s ability to form high-density hydrogen bonding suggests it may influence pathways related to bond formation and stability .
Result of Action
The action of 2-(Furan-2-YL)phenol results in the formation of epoxy resin with both excellent mechanical properties and good thermal stability . This epoxy resin exhibits significantly improved mechanical properties due to the increased density of the hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .
生化分析
Biochemical Properties
2-(Furan-2-YL)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 2-(Furan-2-YL)phenol and these enzymes often involves the hydroxylation of the furan ring, leading to the formation of more reactive intermediates . Additionally, 2-(Furan-2-YL)phenol can bind to certain proteins, altering their conformation and activity .
Cellular Effects
2-(Furan-2-YL)phenol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity . Furthermore, 2-(Furan-2-YL)phenol impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-(Furan-2-YL)phenol involves several key interactions at the molecular level. It can bind to biomolecules through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, 2-(Furan-2-YL)phenol has been found to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-2-YL)phenol can change over time. The stability of this compound is influenced by factors such as temperature and pH . Over time, 2-(Furan-2-YL)phenol may degrade into various byproducts, which can have different biological activities . Long-term exposure to 2-(Furan-2-YL)phenol in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(Furan-2-YL)phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can become toxic and cause adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
2-(Furan-2-YL)phenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic flux of 2-(Furan-2-YL)phenol can be influenced by the presence of other compounds that compete for the same metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-(Furan-2-YL)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 2-(Furan-2-YL)phenol may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . The accumulation of 2-(Furan-2-YL)phenol in certain tissues can lead to localized effects, which may be beneficial or harmful .
Subcellular Localization
The subcellular localization of 2-(Furan-2-YL)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(Furan-2-YL)phenol may be targeted to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus allows it to interact with nuclear receptors and transcription factors, thereby modulating gene expression .
相似化合物的比较
2-Furoic Acid: Another furan derivative with a carboxylic acid group instead of a phenol group.
Furfural: A furan derivative with an aldehyde group.
5-Hydroxy-Methylfurfural: A furan derivative with a hydroxymethyl group.
Uniqueness: 2-(Furan-2-YL)phenol is unique due to the presence of both a phenol and a furan ring in its structure. This combination provides a distinct set of chemical properties and reactivity compared to other furan derivatives. The phenol group enhances its solubility in water and its ability to form hydrogen bonds, while the furan ring contributes to its aromaticity and stability .
属性
IUPAC Name |
2-(furan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYRKLORAGEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465356 | |
| Record name | 2-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106584-14-9 | |
| Record name | 2-(2-Furanyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106584-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


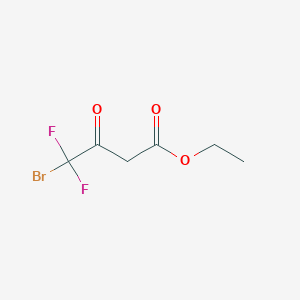



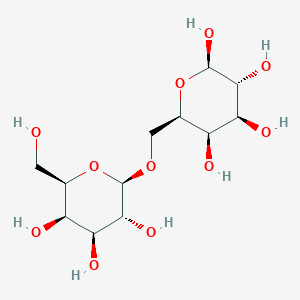
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
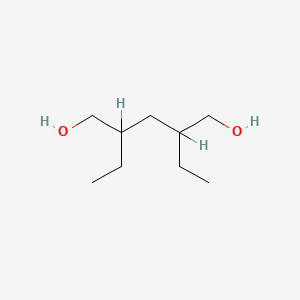
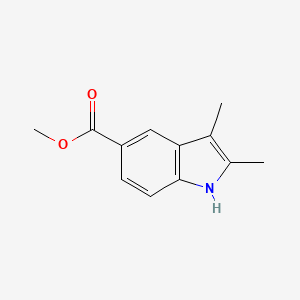

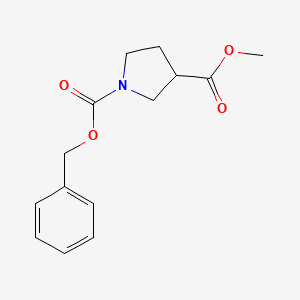
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B1339008.png)
